8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical significance. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction, followed by N-alkylation. This process is efficient, yielding high purity products with minimal by-products .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides. The reaction conditions are optimized to ensure high yield and purity, often employing microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas yields hexahydro derivatives.
Substitution: Halogenation reactions, such as bromination, can occur in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Fremy’s salt in aqueous conditions.
Reduction: Pd/C and hydrogen gas.
Substitution: Molecular bromine for halogenation.
Major Products:
Oxidation: Indoloquinones.
Reduction: Hexahydro derivatives.
Substitution: Brominated indole derivatives.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as the serotonin reuptake transporter. By inhibiting this transporter, the compound can modulate neurotransmitter levels, impacting various physiological processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: A closely related compound that undergoes similar chemical reactions.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole: A brominated derivative with distinct properties.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole stands out due to its methoxy group, which can influence its reactivity and interaction with biological targets. This unique feature makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-6-10-12(11)8-4-2-5-9(8)13-10/h3,6-7,13H,2,4-5H2,1H3 |
InChI Key |
IPZCDWNQFCKQNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCC3 |
Origin of Product |
United States |
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